2-[Bis(5-methylfuran-2-yl)methyl]-4,5-dimethoxyaniline
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Overview
Description
2-[Bis(5-methylfuran-2-yl)methyl]-4,5-dimethoxyaniline is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of furan rings and methoxy groups in its structure suggests that it may exhibit unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(5-methylfuran-2-yl)methyl]-4,5-dimethoxyaniline typically involves the reaction of 5-methylfurfural with appropriate aniline derivatives under controlled conditions. One common method includes the use of acid catalysts to facilitate the formation of the bis(5-methylfuran-2-yl)methyl moiety. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable starting materials and environmentally friendly solvents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(5-methylfuran-2-yl)methyl]-4,5-dimethoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
2-[Bis(5-methylfuran-2-yl)methyl]-4,5-dimethoxyaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[Bis(5-methylfuran-2-yl)methyl]-4,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. The furan rings and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with DNA .
Comparison with Similar Compounds
Similar Compounds
- 2-[Bis(5-methylfuran-2-yl)methyl]benzoic acid
- 2,2’-(2-Furylmethylene)bis(5-methylfuran)
- 5-Methylfurfural derivatives
Uniqueness
2-[Bis(5-methylfuran-2-yl)methyl]-4,5-dimethoxyaniline is unique due to the presence of both furan rings and methoxy groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-[bis(5-methylfuran-2-yl)methyl]-4,5-dimethoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-11-5-7-15(23-11)19(16-8-6-12(2)24-16)13-9-17(21-3)18(22-4)10-14(13)20/h5-10,19H,20H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPMZAKBPHIUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC(=C(C=C3N)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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